3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-ethylpropanamide
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Description
The compound “3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-ethylpropanamide” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The presence of the methylsulfanyl group (-SCH3) and the N-ethylpropanamide group could potentially give this compound unique properties, but without specific studies on this compound, it’s hard to say for certain.
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrimidine core, with additional groups attached at specific positions. The 4,6-dimethyl groups indicate two methyl groups (-CH3) attached at the 4th and 6th positions of the pyrimidine ring. The 2-(methylsulfanyl) group indicates a -SCH3 group attached at the 2nd position. The 3-(N-ethylpropanamide) group indicates an N-ethylpropanamide group (-C(O)NHCH2CH3) attached at the 3rd position.
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on the functional groups present in the molecule. The amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The methylsulfanyl group could potentially be oxidized to a sulfoxide or sulfone .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. As a pyrimidine derivative, it would likely be a solid at room temperature. The presence of the amide group could allow for hydrogen bonding, which could affect its solubility in different solvents .
Future Directions
Properties
IUPAC Name |
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-ethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3OS/c1-5-13-11(16)7-6-10-8(2)14-12(17-4)15-9(10)3/h5-7H2,1-4H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFBNCKFWRAHNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCC1=C(N=C(N=C1C)SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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